

An In-depth Technical Guide to Seliciclib and its Deuterated Analog

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Compound of Interest

Compound Name: *Seliciclib Carboxylic Acid-d7*

Cat. No.: *B15581282*

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Disclaimer: A Certificate of Analysis (CoA) is a batch-specific document provided by a chemical supplier and is not publicly available. This guide provides a comprehensive overview of the technical data and methodologies related to Seliciclib (also known as Roscovitine or CYC202), the parent compound of **Seliciclib Carboxylic Acid-d7**, for research and development purposes.

Physicochemical Properties

Seliciclib is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKs). [1][2] Its deuterated carboxylic acid metabolite, Seliciclib-d7 Carboxylic Acid, is primarily used as a stable isotope-labeled internal standard for pharmacokinetic studies.[3][4]

Property	Seliciclib (Roscovitine)	Seliciclib-d7 Carboxylic Acid
Synonyms	R-Roscovitine, CYC202	-
CAS Number	186692-46-6[5]	849108-26-5[6]
Molecular Formula	C ₁₉ H ₂₆ N ₆ O[5]	C ₁₉ H ₁₇ D ₇ N ₆ O ₂ [6]
Molecular Weight	354.45 g/mol [7]	375.47 g/mol [6]
Appearance	White to Off-white Solid[2]	Not specified (typically a solid)
Melting Point	106-107 °C[2]	Not specified
Solubility	Insoluble in H ₂ O; ≥17.72 mg/mL in DMSO; ≥53.5 mg/mL in EtOH[8]	Not specified
Purity	Typically >98%[7]	Typically >98%[3]
Storage	Store at -20 °C[2]	Store at recommended conditions on CoA[4]

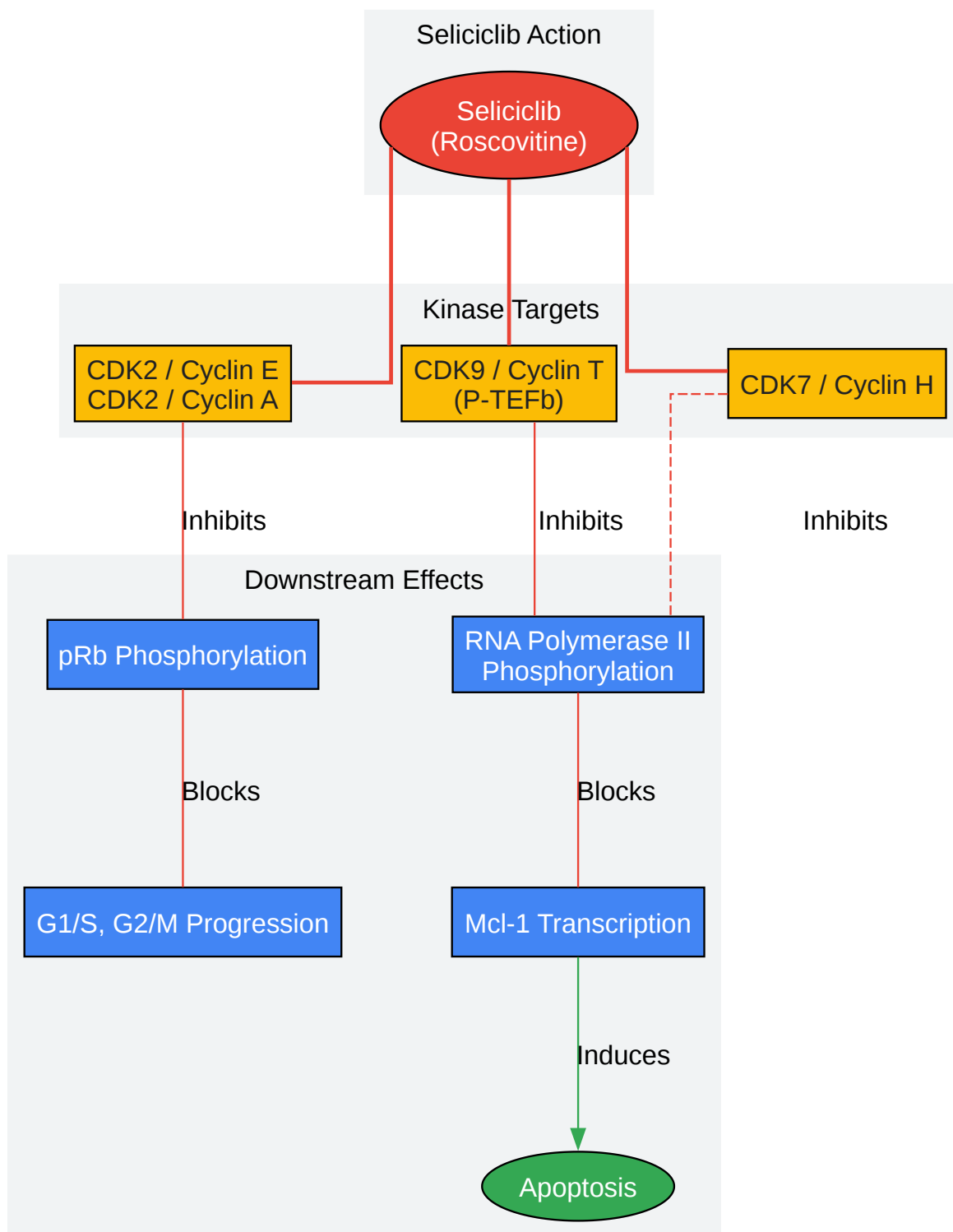
Mechanism of Action and Biological Activity

Seliciclib is a purine analog that functions as a competitive inhibitor for the ATP-binding site of several key cyclin-dependent kinases.[2][9] Its primary targets are CDK2, CDK7, and CDK9.[5][10]

Key Inhibitory Activities:

- CDK2/cyclin E & CDK2/cyclin A: Inhibition disrupts the G1/S and G2/M phases of the cell cycle, leading to cell cycle arrest.[1][7]
- CDK7/cyclin H: As part of the CDK-activating kinase (CAK) complex, inhibiting CDK7 can indirectly inhibit other CDKs.[9]
- CDK9/cyclin T: This inhibition is crucial as CDK9 is a component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, Seliciclib prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II.[1][9]

This transcriptional inhibition leads to the downregulation of short-lived, anti-apoptotic proteins, most notably Mcl-1, which is critical for the survival of many tumor cells.[1][9] The reduction of Mcl-1 protein levels induces apoptosis in cancer cells.[7][9] Seliciclib has demonstrated pro-apoptotic and anti-proliferative activity in various cancer cell lines, including non-small cell lung cancer, multiple myeloma, and leukemia.[7][9][10]



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Fig. 1: Seliciclib's mechanism of action via CDK inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments frequently used to characterize the effects of Seliciclib.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Seliciclib against specific CDK targets.

Methodology:

- **Reagents:** Recombinant active CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK9/cyclin T), substrate (e.g., Histone H1 for CDK2, peptide derived from RNA Pol II CTD for CDK9), ³²P-ATP or ³³P-ATP, kinase assay buffer, and Seliciclib stock solution.
- **Procedure:** a. Prepare serial dilutions of Seliciclib in kinase assay buffer. b. In a microplate, combine the kinase, its specific substrate, and the Seliciclib dilution (or vehicle control). c. Initiate the reaction by adding radiolabeled ATP. d. Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Transfer the reaction mixture onto a phosphocellulose filter mat. g. Wash the filter mat extensively to remove unincorporated ATP. h. Measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of kinase activity against the logarithm of Seliciclib concentration. The IC₅₀ value is determined using a non-linear regression curve fit. Seliciclib exhibits IC₅₀ values in the low micromolar to nanomolar range for its target CDKs.[\[8\]](#)[\[11\]](#)

Objective: To assess the cytotoxic or cytostatic effects of Seliciclib on a cancer cell line.

Methodology:

- **Cell Culture:** Plate cells (e.g., multiple myeloma or NSCLC cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Treat the cells with increasing concentrations of Seliciclib (e.g., 0.1 μM to 100 μM) or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).

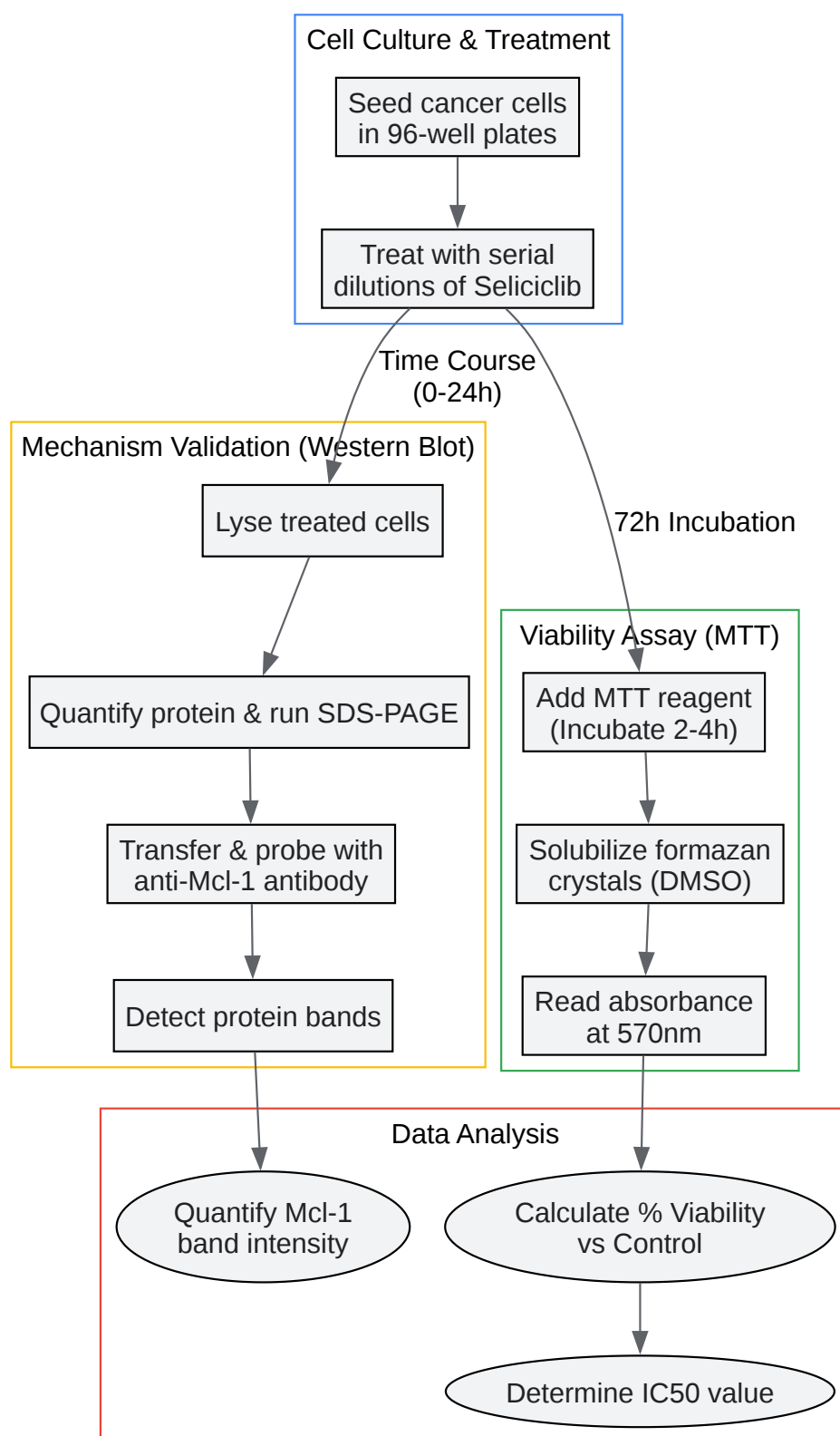
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Measurement:** Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot it against Seliciclib concentration to determine the IC₅₀.

Objective: To confirm Seliciclib's mechanism of action by observing the reduction of Mcl-1 protein levels.

Methodology:

- **Treatment and Lysis:** Treat cultured cancer cells with an effective concentration of Seliciclib (e.g., 15-30 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
- **Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Mcl-1 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., β-actin or GAPDH).

- Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to show the time-dependent decrease in Mcl-1 protein levels relative to the loading control.



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Fig. 2: Workflow for testing Seliciclib's effect on cancer cells.

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